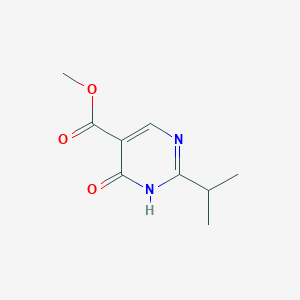

Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 6-oxo-2-propan-2-yl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5(2)7-10-4-6(8(12)11-7)9(13)14-3/h4-5H,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQFGKCKHKBDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves the condensation of β-keto esters with amidines to form dihydropyrimidine intermediates, which are subsequently oxidized to yield the aromatic pyrimidine core. For example, methyl 3-oxo-4-methylpentanoate reacts with guanidine hydrochloride in the presence of a base (e.g., potassium carbonate) to form the dihydropyrimidine intermediate. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) introduces the 4-hydroxy group.

Key Steps :

-

Cyclization :

-

Oxidation :

Optimization and Scalability

-

Solvent Choice : Dimethylformamide (DMF) enhances reaction rates due to its high polarity, but toluene is preferred for large-scale synthesis to simplify solvent removal.

-

Catalyst : Sodium methoxide improves cyclization efficiency, reducing side products like unreacted β-keto esters.

-

Purity : HPLC analysis confirms >98% purity, with melting points consistently observed at 115–117°C.

Cyclization of 3-Amino-2-Unsaturated Carboxylates with Carboxylic Acid Amides

Synthetic Pathway

This method employs 3-amino-2-unsaturated carboxylates (e.g., methyl 3-amino-2-pentenoate) and carboxylic acid amides (e.g., acetamide) under basic conditions. The reaction proceeds via nucleophilic attack, forming the dihydropyrimidine ring, followed by oxidation.

Example Protocol :

Comparative Advantages

-

Cost-Effectiveness : Starting materials are commercially available and inexpensive.

-

Byproduct Management : Aliquat 336 (tricaprylyl methyl ammonium chloride) minimizes side reactions during oxidation, improving selectivity.

Oxidation of Thiomethyl Intermediates

Sulfur-to-Oxygen Substitution

Thiomethyl derivatives (e.g., methyl 2-(methylthio)pyrimidine-5-carboxylate) are oxidized to hydroxyl groups using peroxides. This method is less common but effective for late-stage functionalization.

Procedure :

Limitations

-

Sensitivity : Over-oxidation can occur, requiring precise stoichiometric control.

-

Scalability : Large-scale reactions necessitate continuous flow systems to manage exothermicity.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| β-Keto Ester Condensation | 55–75% | >98% | High | Moderate |

| 3-Amino Carboxylate Route | 60–70% | 95–98% | Moderate | Low |

| Thiomethyl Oxidation | 90–95% | >98% | Low | High (catalysts) |

Key Takeaways :

-

The β-keto ester method balances yield and scalability for industrial applications.

-

Thiomethyl oxidation offers high yields but is cost-prohibitive for large batches.

Advanced Modifications and Derivatives

Functional Group Interconversions

Chemical Reactions Analysis

Alkylation via Sodium Ethanolate

A representative synthesis involves:

-

Reactants : Diethyl 2-(ethoxymethylene)malonate, 2-methoxyacetimidamide hydrochloride, sodium ethoxide

-

Conditions : Anhydrous ethanol, 90°C for 17 hours

| Reaction Type | Conditions | Yield | Key Reagents |

|---|---|---|---|

| Alkylation | 90°C, 17 h, ethanol | 81% | Sodium ethoxide |

Hydrolysis

The compound undergoes hydrolysis under basic conditions (e.g., NaOH) to generate carboxylic acids, which are critical intermediates in further derivatization. For example, hydrolysis of ethyl esters yields the corresponding carboxylic acids .

Amination and Amide Coupling

Derivatives can be synthesized via amide coupling reactions using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) to link amines, such as 4-fluorobenzylamine, to the carboxylic acid moiety .

Reduction

Hydrogenation reactions (e.g., with palladium on carbon) are employed to reduce esters to carboxylic acids, as seen in the conversion of benzyl esters to acids .

Mechanistic Insights

-

Alkylation : The propan-2-yl group at position 2 is introduced via nucleophilic attack of alkylating agents on the pyrimidine ring, facilitated by deprotonation of hydroxyl groups.

-

Oxidative Reactions : mCPBA acts as an oxidizing agent to form reactive intermediates (e.g., pyridine N-oxides), enabling subsequent substitution reactions .

Reactivity Trends

-

Functional Group Interactions : The hydroxyl group at position 4 and carboxylate at position 5 enable hydrogen bonding and nucleophilic/electrophilic interactions, influencing reactivity in substitution and coupling reactions.

-

Steric Effects : Bulky substituents (e.g., propan-2-yl) may hinder rotational freedom, affecting reaction efficiency .

Scientific Research Applications

Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate exhibits various biological activities, primarily attributed to its structural characteristics:

- Antimicrobial Activity : Studies have indicated that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary research suggests potential anticancer effects, particularly through mechanisms involving protein kinases that are crucial in cancer cell signaling pathways .

Therapeutic Applications

The therapeutic applications of this compound are being explored in several areas:

- Cancer Treatment : Due to its interaction with protein kinases involved in oncogenesis, this compound may serve as a lead structure for developing novel anticancer agents .

- Infectious Diseases : Its antimicrobial properties could be harnessed in treating bacterial infections, especially those resistant to conventional antibiotics.

- Pharmacodynamics Studies : Understanding how this compound interacts with biological molecules is essential for optimizing its therapeutic use. Such studies facilitate the development of derivatives with enhanced efficacy and reduced side effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | Methyl group at position 2 | Antimicrobial activity |

| 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | Thioether group at position 2 | Potential anticancer properties |

| Methyl 6-isopropylpyrimidine-5-carboxylate | Isopropyl group at position 6 | Enzyme inhibition |

This table highlights how variations in substituents can lead to distinct biological activities and potential applications.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms behind the biological activities of this compound:

- Anticancer Mechanisms : Research indicates that this compound may inhibit specific protein kinases involved in cancer progression, presenting a promising avenue for drug development .

- Antimicrobial Efficacy : Laboratory tests have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against different pathogens, suggesting potential for further development into therapeutic agents.

- Pharmacokinetics : Investigations into how this compound is metabolized and its bioavailability are ongoing to assess its viability as a drug candidate .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carboxylates exhibit diverse pharmacological properties influenced by substituent groups. Below is a detailed comparison of structural analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-5-Carboxylates

Key Findings :

Substituent Effects on Reactivity: Chloro and methylsulfinyl groups at C4 (e.g., compound 11 in ) enhance electrophilicity, enabling nucleophilic displacement for library synthesis.

Biological Activity Trends: Antiviral Potential: Methylthio and hydroxy analogs (e.g., ) show promise in inhibiting HBV replication via molecular docking, though experimental validation is needed for the target compound. Antioxidant Activity: Biginelli-type pyrimidines with thioxo groups (e.g., ) exhibit radical scavenging properties, but hydroxy and ester groups in the target compound may reduce efficacy compared to thiol derivatives.

Synthetic Flexibility :

- Methyl and ethyl esters at C5 (e.g., ) are interchangeable for tuning lipophilicity. For instance, ethyl esters generally offer higher stability under acidic conditions compared to methyl esters.

Biological Activity

Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 196.20 g/mol. Its structure features a pyrimidine ring, which is crucial for its biological activity. The presence of a hydroxyl group at the 4-position and a propan-2-yl group at the 2-position enhances its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values suggest it can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus (MRSA) | 15 |

| Pseudomonas aeruginosa | 20 |

2. Cytotoxicity and Anticancer Potential

Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. Preliminary studies have demonstrated that it can induce apoptosis in cancer cells while showing lower toxicity to normal cells, suggesting a favorable therapeutic index .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 25 | 4 |

| HepaRG | 30 | 3 |

| Caco-2 | 35 | 2 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .

- Interaction with Biological Molecules : Studies suggest that it interacts with cellular targets, modulating signaling pathways related to inflammation and apoptosis .

Case Studies

Recent studies have explored the potential applications of this compound in drug discovery. For instance, a case study reported its synthesis alongside derivatives that exhibited enhanced antibacterial activity compared to traditional antibiotics . Another investigation highlighted its cytotoxic effects against breast cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves starting with 2-isopropylpyrimidine derivatives and introducing hydroxyl and methyl carboxylate groups under controlled conditions. For example, formaldehyde in the presence of a base (e.g., NaOH) can facilitate hydroxymethylation at the 5-position, followed by esterification with methanol . Refluxing with amines (e.g., 2-phenylethylamine) under acidic conditions may further functionalize the pyrimidine ring . Yield optimization requires precise temperature control (70–90°C) and stoichiometric ratios of reagents to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : -NMR should show a singlet for the methyl ester group (~3.8 ppm) and a multiplet for the isopropyl group (1.2–1.4 ppm). -NMR will confirm the carbonyl carbon (~165 ppm) and pyrimidine ring carbons (~150–160 ppm).

- IR : Strong absorption bands at ~1700 cm (ester C=O) and ~3200 cm (hydroxyl O-H).

- MS : High-resolution ESI-MS should match the molecular ion peak [M+H] at m/z 225.1 (calculated for CHNO). Purity can be validated via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?

- Methodological Answer : Slow evaporation from a polar aprotic solvent (e.g., DMSO or DMF) at room temperature promotes crystal growth. For improved hydrogen-bonding networks, co-crystallization with trifluoroacetic acid or methanol can enhance lattice stability. The monoclinic P2/c space group is common for similar pyrimidine esters, with unit cell parameters comparable to a = 28.875 Å, b = 9.887 Å, c = 18.400 Å, and β = 98.09° .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding patterns influence the crystal packing and physicochemical properties of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals that the hydroxyl group forms R(8) motifs with adjacent ester carbonyls, stabilizing the crystal lattice. These interactions reduce solubility in non-polar solvents but enhance thermal stability (T > 150°C). Computational tools like Mercury or CrystalExplorer can model these networks using crystallographic data .

Q. What computational methods (e.g., DFT) are suitable for predicting reactivity and electronic properties of this pyrimidine derivative?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., polarizable continuum models) simulate reaction pathways for ester hydrolysis or hydroxyl group substitution. Software like Gaussian or ORCA is recommended .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Methodological Answer : LC-MS/MS and - COSY NMR track common byproducts like demethylated esters or hydroxylated isopropyl groups. Process optimization includes inert atmosphere reactions (N/Ar) to prevent oxidation and using scavengers (e.g., molecular sieves) to absorb water. Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.